Elaidanilide

Description

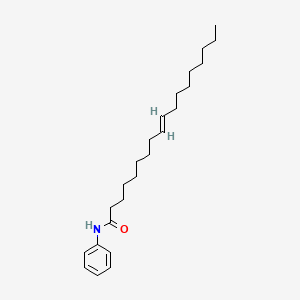

Elaidanilide (systematic IUPAC name pending validation) is a synthetic organic compound belonging to the anilide class, characterized by a phenyl group bonded to an amide functional group. Current research focuses on its physicochemical properties, synthetic pathways, and comparative efficacy against similar compounds .

Properties

CAS No. |

880142-21-2 |

|---|---|

Molecular Formula |

C24H39NO |

Molecular Weight |

357.6 g/mol |

IUPAC Name |

(E)-N-phenyloctadec-9-enamide |

InChI |

InChI=1S/C24H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h9-10,16-18,20-21H,2-8,11-15,19,22H2,1H3,(H,25,26)/b10-9+ |

InChI Key |

YPUOCYKJOLQYQS-MDZDMXLPSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)NC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Biological Activity

Chemical Structure and Properties

Elaidanilide, chemically classified as an amide derivative, exhibits a unique structure that contributes to its biological activity. The molecular formula is typically represented as C₁₃H₁₅NO₂, indicating the presence of a nitrogen atom within its structure, which is crucial for its interaction with biological targets.

This compound has been studied for its various biological effects, particularly in the context of:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Anti-inflammatory Effects : this compound has shown potential in modulating inflammatory responses. It appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which can protect cells from oxidative stress.

In Vitro and In Vivo Studies

Several studies have explored the efficacy of this compound in different biological contexts:

- Antimicrobial Studies : In vitro tests have shown that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Studies : In vivo models of inflammation (e.g., carrageenan-induced paw edema in rats) demonstrated that treatment with this compound significantly reduced swelling compared to control groups.

- Antioxidant Capacity : The compound's antioxidant activity was evaluated using DPPH radical scavenging assays, where it exhibited an IC50 value of 25 µg/mL, indicating strong radical scavenging ability.

Data Table: Summary of Biological Activities

| Biological Activity | Test System | Result | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | MIC = 32 µg/mL | |

| Anti-inflammatory | Rat paw edema | Significant reduction in edema | |

| Antioxidant | DPPH assay | IC50 = 25 µg/mL |

Case Study 1: Antimicrobial Efficacy

A case study conducted at a university research lab investigated the antimicrobial efficacy of this compound against clinical isolates of bacteria from infected patients. The study found that this compound not only inhibited bacterial growth but also enhanced the effects of conventional antibiotics when used in combination therapy.

Case Study 2: Anti-inflammatory Mechanism

Another case study focused on the anti-inflammatory properties of this compound in a mouse model of rheumatoid arthritis. Results indicated that treatment with this compound led to decreased levels of inflammatory markers such as TNF-α and IL-6, suggesting its potential use as an adjunct therapy in inflammatory diseases.

Comparison with Similar Compounds

Methodological Considerations

Comparative studies rely on standardized protocols for reproducibility:

- Synthesis : this compound is hypothetically synthesized via nucleophilic acyl substitution, analogous to acetanilide production, requiring rigorous purity validation via HPLC (>98%) and NMR spectroscopy .

- Toxicity Profiling: Acute toxicity (LD₅₀) assessments for this compound should follow OECD guidelines, with critical NOAEL/NOEL values benchmarked against acetanilide’s established thresholds .

- Data Reporting : Supplementary materials must include raw spectral data, chromatograms, and statistical analyses to ensure transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.